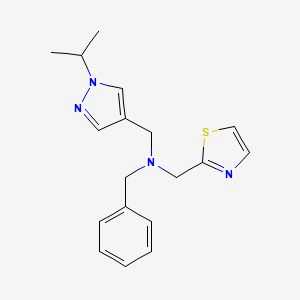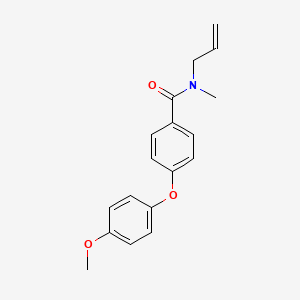![molecular formula C13H18N2O4S B5902418 N-[2-(methylsulfonyl)ethyl]-3-(propionylamino)benzamide](/img/structure/B5902418.png)
N-[2-(methylsulfonyl)ethyl]-3-(propionylamino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(methylsulfonyl)ethyl]-3-(propionylamino)benzamide, also known as MSEA-1, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. It belongs to the class of benzamide derivatives and has a molecular formula of C13H17N2O4S.
作用機序
N-[2-(methylsulfonyl)ethyl]-3-(propionylamino)benzamide exerts its therapeutic effects by inhibiting specific signaling pathways that are involved in various disease processes. It has been shown to inhibit the activity of protein kinase C (PKC) and phosphoinositide 3-kinase (PI3K), which are involved in cell growth and survival. N-[2-(methylsulfonyl)ethyl]-3-(propionylamino)benzamide also inhibits the activity of nuclear factor-kappa B (NF-κB), which is a key regulator of inflammation.
Biochemical and Physiological Effects:
N-[2-(methylsulfonyl)ethyl]-3-(propionylamino)benzamide has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth and proliferation of cancer cells, reduce the production of pro-inflammatory cytokines, and protect against neurodegenerative diseases. Additionally, N-[2-(methylsulfonyl)ethyl]-3-(propionylamino)benzamide has been shown to have antioxidant and anti-angiogenic effects.
実験室実験の利点と制限
One advantage of using N-[2-(methylsulfonyl)ethyl]-3-(propionylamino)benzamide in lab experiments is its specificity for certain signaling pathways, which allows for targeted inhibition. Additionally, N-[2-(methylsulfonyl)ethyl]-3-(propionylamino)benzamide has been shown to have low toxicity in vitro and in vivo. However, one limitation of using N-[2-(methylsulfonyl)ethyl]-3-(propionylamino)benzamide is its relatively low potency compared to other inhibitors.
将来の方向性
There are several potential future directions for the research on N-[2-(methylsulfonyl)ethyl]-3-(propionylamino)benzamide. One direction is to further investigate its therapeutic potential in cancer, inflammation, and neurodegenerative diseases. Another direction is to optimize the synthesis of N-[2-(methylsulfonyl)ethyl]-3-(propionylamino)benzamide to improve its potency and selectivity. Additionally, future research could focus on developing novel derivatives of N-[2-(methylsulfonyl)ethyl]-3-(propionylamino)benzamide with improved pharmacological properties.
合成法
The synthesis of N-[2-(methylsulfonyl)ethyl]-3-(propionylamino)benzamide involves a multi-step process that starts with the reaction of 2-bromoethyl methyl sulfone with 3-aminobenzoic acid to form 2-(methylsulfonyl)ethyl 3-aminobenzoate. This intermediate is then reacted with propionyl chloride to obtain N-[2-(methylsulfonyl)ethyl]-3-(propionylamino)benzoic acid, which is further converted to N-[2-(methylsulfonyl)ethyl]-3-(propionylamino)benzamide through the reaction with thionyl chloride and ammonia.
科学的研究の応用
N-[2-(methylsulfonyl)ethyl]-3-(propionylamino)benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have shown that N-[2-(methylsulfonyl)ethyl]-3-(propionylamino)benzamide can inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, N-[2-(methylsulfonyl)ethyl]-3-(propionylamino)benzamide has been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-(2-methylsulfonylethyl)-3-(propanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-3-12(16)15-11-6-4-5-10(9-11)13(17)14-7-8-20(2,18)19/h4-6,9H,3,7-8H2,1-2H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOWMERCJBZZPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[5-({isobutyl[(3-methyl-2-thienyl)methyl]amino}methyl)-2-furyl]methyl}-N-methylmethanesulfonamide](/img/structure/B5902339.png)

![(2E)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(2-furyl)-N-(2-methoxyethyl)prop-2-en-1-amine](/img/structure/B5902356.png)
![N-[2-(6-methoxy-1H-benzimidazol-2-yl)ethyl]-5-methyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B5902365.png)
![4-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]-1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5902371.png)
![N-(1-isoxazol-3-ylethyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide](/img/structure/B5902373.png)
![2-{[sec-butyl(3-phenylprop-2-yn-1-yl)amino]methyl}benzoic acid](/img/structure/B5902380.png)
![N-ethyl-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B5902393.png)
![4-(1-{2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}piperidin-4-yl)pyridine](/img/structure/B5902395.png)
![2-{[allyl(2-methoxybenzyl)amino]methyl}benzoic acid](/img/structure/B5902416.png)
![(3R*,4R*)-4-(1-azepanyl)-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinol](/img/structure/B5902417.png)


![2,4,6-trimethyl-3-({[(5-methylpyrazin-2-yl)methyl]amino}methyl)benzyl acetate](/img/structure/B5902429.png)